molecular formula C10H6BrNO3 B13609083 5-(2-Bromophenyl)isoxazole-4-carboxylic acid CAS No. 887408-12-0

5-(2-Bromophenyl)isoxazole-4-carboxylic acid

Cat. No.: B13609083
CAS No.: 887408-12-0
M. Wt: 268.06 g/mol
InChI Key: QDQFDFJFCMNCJE-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 2-bromophenyl group at position 5 and a carboxylic acid moiety at position 2. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science. The bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects, influencing reactivity and biological interactions. This compound is typically synthesized via cyclization or ester hydrolysis routes .

Properties

CAS No.

887408-12-0

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

5-(2-bromophenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14)

InChI Key

QDQFDFJFCMNCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(2-Bromophenyl)isoxazole-4-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the isoxazole ring via cyclization reactions, followed by introduction or retention of the 2-bromophenyl substituent and installation of the carboxylic acid group. The key steps are:

  • Formation of an oxime intermediate from 2-bromobenzaldehyde.
  • Cyclization to form the isoxazole ring.
  • Functional group transformations to yield the carboxylic acid.

Detailed Synthetic Routes and Reaction Conditions

Oxime Formation and Cyclization

One common laboratory-scale method begins with 2-bromobenzaldehyde, which reacts with hydroxylamine to form the corresponding oxime. This oxime is then cyclized using acetic anhydride or other dehydrating agents to form the isoxazole ring system.

  • Step 1: Oxime formation

    • React 2-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate).
    • Conditions: Typically room temperature to mild heating.
  • Step 2: Cyclization

    • Treat the oxime with acetic anhydride or similar reagents to promote ring closure, forming the isoxazole core.
    • Conditions: Heating under reflux may be required.

This route yields 5-(2-bromophenyl)-3-methyl-isoxazole-4-carboxylic acid derivatives, which can be further modified to the target acid.

Alternative Cycloaddition Route via Nitrile Oxides

Another synthetic approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes:

  • Generate nitrile oxide from 3-bromobenzonitrile or 2-bromobenzonitrile precursors.
  • React the nitrile oxide with an alkyne to form the isoxazole ring.
  • Introduce the carboxylic acid group via carboxylation or hydrolysis of ester intermediates.

This method allows for regioselective formation of 3,5-disubstituted isoxazoles under mild, often catalyst-free conditions.

Hydrolysis of Ester Precursors to Carboxylic Acid

In many synthetic schemes, the carboxylic acid is introduced as an ester (e.g., ethyl ester) which is subsequently hydrolyzed:

  • Hydrolysis is performed using lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures overnight.
  • After hydrolysis, acidification with oxalic acid or other acids precipitates the free carboxylic acid.

Industrial Production Considerations

Industrial-scale synthesis adapts the above routes with optimizations for yield, purity, and scalability:

  • Use of continuous flow reactors for controlled reaction times and temperatures.
  • Automated reagent addition and in-line purification steps.
  • Optimization of solvent systems to reduce waste and improve safety.
  • Careful control of reaction pH and temperature to minimize by-products.

Reaction Conditions and Data Summary

Step Reagents/Conditions Yield (%) Notes
Oxime formation 2-bromobenzaldehyde + hydroxylamine, base High Mild heating, aqueous or alcoholic solvent
Cyclization to isoxazole Acetic anhydride, reflux Moderate Dehydration promotes ring closure
Ester hydrolysis to acid LiOH in THF/H2O, room temperature, overnight 96% Acidification with oxalic acid to isolate acid
Bromination (if needed) Bromine or N-bromosuccinimide (NBS) Variable For introduction of bromophenyl group
Coupling reactions Pd-catalysts, boronic acids (Suzuki coupling) High For further functionalization

Characterization Techniques

The synthesized this compound is characterized by:

Research and Literature Insights

Several synthetic methodologies have been reported in the literature for isoxazole derivatives, including environmentally benign and catalyst-free approaches:

  • Use of ultrasound radiation to promote cyclization under mild conditions.
  • Base-catalyzed condensation reactions in aqueous media.
  • Ionic liquid-mediated syntheses for green chemistry applications.
  • Metal-free 1,3-dipolar cycloadditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

These methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact, which may be adapted for this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in substituent positions on the phenyl ring, isoxazole ring, or the presence of additional functional groups. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Solubility
5-(2-Bromophenyl)isoxazole-4-carboxylic acid C₁₀H₆BrNO₃ 268.06 2-Br on phenyl; COOH at C4 Data not available
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 4-Br on phenyl; CH₃ at C3; COOH at C4 Chloroform, MeOH, DMSO
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 4-Br on phenyl; CH₃ at C5; COOH at C4 Chloroform, MeOH, DMSO
5-(3-Bromophenyl)isoxazole-4-carboxylic acid C₁₀H₆BrNO₃ 268.06 3-Br on phenyl; COOH at C4 Data not available
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈ClNO₃ 237.64 2-Cl on phenyl; CH₃ at C5; COOH at C4 Data not available

Biological Activity

5-(2-Bromophenyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an isoxazole derivative, characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of the bromophenyl group at the 5-position enhances its electrophilic characteristics, which is crucial for its biological activity. The carboxylic acid functional group at the 4-position plays a vital role in its interaction with biological targets.

Biological Activity

The biological activity of this compound primarily revolves around its potential as an enzyme inhibitor . Research indicates that compounds with similar structures exhibit anti-inflammatory, antibacterial, and anticancer properties.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, which is critical for its therapeutic effects. For example, it can interact with specific enzyme active sites, effectively blocking their activity. This mechanism is particularly relevant in cancer treatment, where enzyme inhibitors can disrupt tumor growth.

Therapeutic Applications

  • Anti-Cancer Properties : Studies have demonstrated that this compound can inhibit tumor growth in various cancer cell lines. Its efficacy has been compared to established chemotherapeutics, indicating potential as a novel anticancer agent.
  • Anti-Inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its application in treating inflammatory diseases.
  • Antibacterial Activity : Preliminary studies indicate that it may possess antibacterial properties, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and H146 (small-cell lung cancer). The IC50 values indicate a potent inhibitory effect on cell proliferation.
  • In vivo Evaluations : Animal models treated with the compound demonstrated reduced tumor size and improved survival rates compared to control groups. These studies provide evidence of its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-70.65
AnticancerH1461.2
Anti-inflammatoryN/AN/A
AntibacterialVarious Bacterial StrainsN/A

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific proteins involved in cell signaling and apoptosis, such as Bcl-2 and Bcl-xL, which are critical in regulating cell death pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased cleavage of PARP and caspase-3 in cancer cells, indicating strong apoptosis induction.

Q & A

Q. Advanced Optimization

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalysts : Cu(I) or Ru catalysts enhance regioselectivity in alkyne-nitrile oxide cycloadditions .
  • Purification : Recrystallization from EtOAc/hexane or column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .
Method Yield (%)Purity (%)Key Condition
Cyclocondensation (Cu)65–759880°C, 12h
Hydrolysis (LiOH/MeOH)90–959960°C, 1h

How can researchers resolve contradictions in reported biological activity data for this compound?

Mechanistic Considerations
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Purity Variability : Impurities (e.g., unreacted bromophenyl precursors) can skew assays. Validate purity via HPLC or LC-MS before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affect target binding. Standardize protocols using reference inhibitors .
  • Structural Analogues : Compare with 5-(4-Bromophenyl) and 5-(3-Bromophenyl) isomers, which may exhibit divergent activities due to steric/electronic effects .

Q. Recommended Workflow :

Confirm compound identity via 1H NMR^1 \text{H NMR} (δ 8.2–8.5 ppm for aromatic protons) and HRMS .

Use dose-response curves in triplicate to assess reproducibility.

Cross-validate with in-silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or HDACs .

What advanced characterization techniques are critical for confirming the structure and purity of this compound?

Q. Essential Techniques :

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Aromatic protons (2-bromophenyl) appear as doublets at δ 7.4–8.1 ppm. The isoxazole proton resonates at δ 6.8–7.2 ppm .
    • 13C NMR^{13} \text{C NMR}: Carboxylic acid C=O at δ 170–175 ppm; isoxazole C-4 at δ 160–165 ppm .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • X-ray Crystallography : Resolves regiochemistry of bromophenyl substitution and hydrogen-bonding networks .

Q. Purity Assessment :

  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Retention time: ~8.5 min .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br values (±0.3%) .

How does the bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Q. Electronic and Steric Effects :

  • Electron-Withdrawing Effect : The bromine atom enhances electrophilic substitution resistance but facilitates Suzuki-Miyaura cross-coupling for derivatization (e.g., with arylboronic acids) .
  • Steric Hindrance : The 2-bromo position directs reactions to the para position of the phenyl ring, limiting unwanted byproducts .

Q. Applications in Drug Design :

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions (e.g., Zn²⁺ in MMP inhibitors), while the isoxazole ring mimics peptide bonds .
  • Prodrug Development : Esterify the carboxylic acid to improve bioavailability, then hydrolyze in vivo .

What strategies are recommended for troubleshooting low yields in large-scale synthesis?

Q. Common Issues :

  • Incomplete Cyclization : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1). Increase temperature to 100°C or use microwave-assisted synthesis .
  • Ester Hydrolysis Side Reactions : Replace LiOH with milder bases (e.g., K₂CO₃) or use flow chemistry to control reaction time .

Q. Scale-Up Solutions :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., decarboxylation) .
  • Crystallization Optimization : Use anti-solvents (e.g., hexane) to precipitate the product and minimize losses .

How can this compound be applied in material science, particularly in polymer or coordination chemistry?

Q. Coordination Polymers :

  • The carboxylic acid group binds to metal nodes (e.g., Cu²⁺, Fe³⁺) to form MOFs with luminescent or catalytic properties .
  • Example : React with Cu(NO₃)₂ in DMF at 120°C to form a porous framework (BET surface area: ~500 m²/g) .

Q. Polymer Functionalization :

  • Copolymerization : Incorporate into polyesters via condensation with diols (e.g., PEG) to create biodegradable materials with tunable Tg .
  • Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne) modifies pendant isoxazole groups for targeted drug delivery .

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